molecular formula C21H33N3O2 B2493858 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1421472-39-0

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2493858
CAS No.: 1421472-39-0
M. Wt: 359.514
InChI Key: ICSPFYIPSWZGPG-UHFFFAOYSA-N
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Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone ( 1421472-39-0) is a synthetic organic compound with a molecular formula of C21H33N3O2 and a molecular weight of 359.514 g/mol. This complex molecule is characterized by a piperidine ring connected to a 2,4-dimethylpiperazine moiety via a methylene bridge, and an ethanone linker substituted with a meta-tolyloxy (3-methylphenoxy) group. Its structure features multiple nitrogen atoms capable of coordination and hydrogen bonding, with an XLogP3 value of 2.8, indicating moderate lipophilicity. The compound's primary research value lies in its role as a sophisticated chemical building block in medicinal chemistry and drug discovery. The presence of both piperazine and piperidine rings, which are privileged scaffolds in pharmaceuticals, suggests potential for interaction with various biological targets. These structural features are commonly found in compounds active in the central nervous system, and the molecule serves as a key intermediate for synthesizing more complex target molecules for receptor binding assays and enzyme inhibition studies. Piperazine derivatives are extensively utilized in scientific research for developing potential therapeutic agents. This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for human therapeutic applications, diagnostic use, or veterinary medicine. Researchers should handle this material responsibly, utilizing appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-5-4-6-20(13-17)26-16-21(25)23-9-7-19(8-10-23)15-24-12-11-22(3)14-18(24)2/h4-6,13,18-19H,7-12,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSPFYIPSWZGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 2,4-Dimethylpiperazine (methylene-linked), m-tolyloxy ~417.5* Hybrid piperidine-piperazine; dual hydrophobic/electron-rich regions N/A
1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(2-nitroimidazol-1-yl)ethanone (16d) Nitroimidazole, quinazoline, bromo-fluorophenyl 614.23 Anticancer potential (VEGFR inhibition); moderate solubility
2-(4-Methylphenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-piperazinyl}ethanone hydrochloride 4-Methylthiazole, hydrochloride salt ~423.9 Enhanced solubility via salt formation; possible antimicrobial activity
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Difluorobenzoyl 267.27 Risperidone impurity; CNS-targeting scaffold
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) Trifluoromethylphenyl ~272.3 Arylpiperazine motif; potential antipsychotic activity

*Calculated based on empirical formula.

Key Observations:

  • Electron-Withdrawing vs. In contrast, the target compound’s 2,4-dimethylpiperazine and m-tolyloxy groups provide electron-rich regions, which may favor interactions with hydrophobic enzyme pockets.
  • Solubility Modulation : The hydrochloride salt derivative in demonstrates how ionic forms improve aqueous solubility, a property absent in the neutral target compound .
  • Biological Target Specificity : The quinazoline moiety in 16d suggests tyrosine kinase inhibition, whereas the trifluoromethylphenyl group in MK29 () aligns with serotonin receptor modulation, highlighting substituent-driven target divergence .

Pharmacological and Functional Insights

  • Antifungal Activity: Sertaconazole (), a structurally distinct ethanone derivative with imidazole and dichlorophenyl groups, demonstrates potent antifungal effects, underscoring the role of halogenation in microbial targeting .
  • CNS Applications: The Risperidone-related compound in and MK29 () imply that piperidine-piperazine-ethanone scaffolds are viable for CNS drug development .

Biological Activity

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone, a complex organic compound, is part of the piperazine derivative family. This compound exhibits a range of biological activities, particularly in the fields of pharmacology and biochemistry. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C17H31N3OC_{17}H_{31}N_3O, and it has a molecular weight of approximately 281.44 g/mol. The presence of both piperazine and piperidine rings contributes to its unique biological properties.

PropertyValue
Molecular FormulaC17H31N3OC_{17}H_{31}N_3O
Molecular Weight281.44 g/mol
CAS Number1421472-39-0

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, with growth inhibition percentages ranging from 56% to 93% at a concentration of 40 μg/mL.

Biochemical Pathways

The compound likely disrupts critical biochemical pathways essential for the survival and replication of Plasmodium falciparum. This includes interference with metabolic processes that are vital for the parasite's lifecycle.

Study on Antimalarial Efficacy

A study conducted on various piperazine derivatives, including this compound, showed significant inhibition rates against Plasmodium falciparum. The study highlighted that modifications in the piperazine ring could enhance antimalarial activity, suggesting further research into structure-activity relationships (SAR) is warranted.

Comparative Analysis

In a comparative study involving similar compounds such as 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone, it was found that variations in alkyl chain length and functional groups significantly influenced biological activity. This underscores the importance of structural modifications in enhancing pharmacological properties.

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